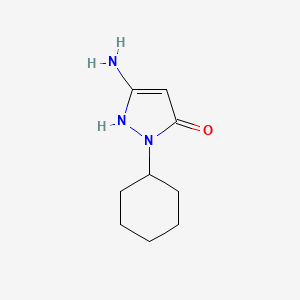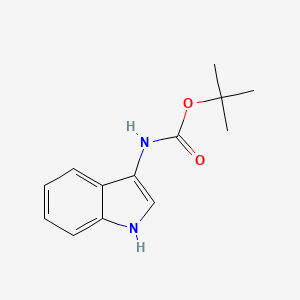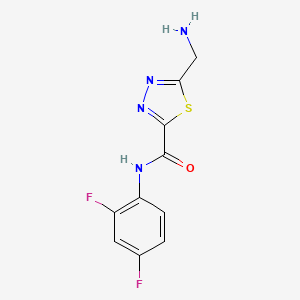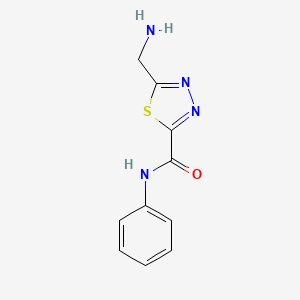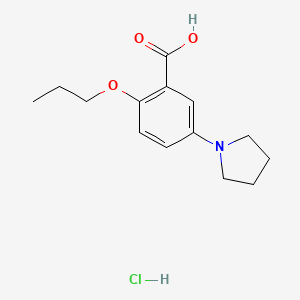
2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride
Übersicht
Beschreibung
2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride is a biochemical used for proteomics research . The molecular formula is C14H19NO3 HCl, and the molecular weight is 285.77 .
Molecular Structure Analysis
The molecular structure of 2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride is determined by its molecular formula, C14H19NO3 HCl . The Inchi Code for a similar compound, 2-(pyrrolidin-1-yl)benzoic acid hydrochloride, is 1S/C11H13NO2.ClH/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8H2,(H,13,14);1H .Wissenschaftliche Forschungsanwendungen
Chemistry and Material Science
Compounds similar to 2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride play a significant role in the development of materials with specialized functions. For instance, pyrrolidine derivatives are known for their structural versatility and capacity to engage in various chemical reactions, offering a platform for the synthesis of complex molecules with potential applications in material science and as building blocks in organic synthesis. This versatility is crucial for designing compounds with specific physical, chemical, or biological properties (Li Petri et al., 2021).
Biological and Pharmacological Applications
The pyrrolidine ring, a core component of 2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride, is extensively used in medicinal chemistry. Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. These compounds have been instrumental in the development of new therapies for various diseases, highlighting their significance in drug discovery and pharmacology (Li Petri et al., 2021).
Antimicrobial and Antifungal Applications
Benzoic acid derivatives, closely related to 2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride, have demonstrated effectiveness as antimicrobial and antifungal agents. These compounds are utilized in food and feed as preservatives, owing to their ability to inhibit microbial growth. The application of benzoic acid and its derivatives in promoting gut health and function further underscores their potential in enhancing the nutritional value and safety of food products (Mao et al., 2019).
Eigenschaften
IUPAC Name |
2-propoxy-5-pyrrolidin-1-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-9-18-13-6-5-11(10-12(13)14(16)17)15-7-3-4-8-15;/h5-6,10H,2-4,7-9H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVRYZIENUSXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N2CCCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1439644.png)
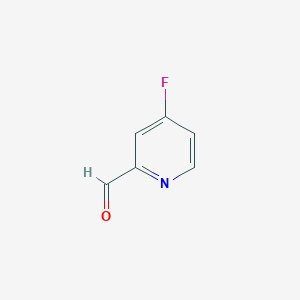


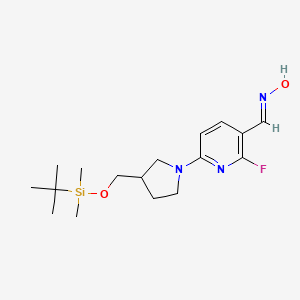
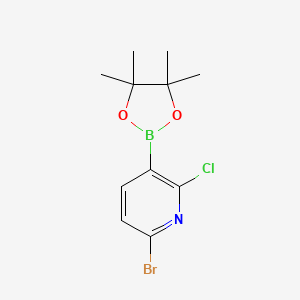
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)
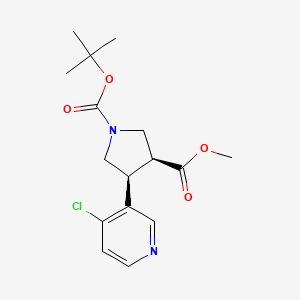
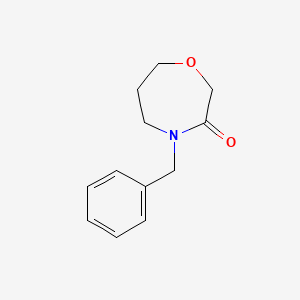
![6-Azaspiro[3.5]nonan-5-one](/img/structure/B1439660.png)
